4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride
Description
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a benzothiadiazole core fused to a thiazole ring, with an amine group at the 2-position of the thiazole moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for analytical and synthetic purposes.
Key identifiers include its association with Tizanidine impurities (e.g., "Tizanidine Related Compound A" and "Tizanidine Impurity A") and alternative systematic names like 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S2.ClH/c10-9-11-8(4-14-9)5-1-2-6-7(3-5)13-15-12-6;/h1-4H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUYRYAELRCULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C3=CSC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring in this compound undergoes nucleophilic substitution reactions, particularly at position 4 or 5. For example:
-
Reaction with benzyl halides :
Substitution of the amine group on the thiazole ring with benzyl halides yields derivatives such as 4-(benzo[c] thiadiazol-5-yl)-N-benzylthiazol-2-amine. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism under mild alkaline conditions (pH 8–9) at 60–80°C.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Benzylation | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 72–85% |
Salt Formation and Acid-Base Reactions
The hydrochloride salt form enhances solubility in polar solvents. Key reactions include:
-
Deprotonation :
Treatment with NaOH (1.5 M) in aqueous ethanol regenerates the free base, 4-(benzo[c] thiadiazol-5-yl)thiazol-2-amine. -
Re-protonation :
Exposure to HCl gas in anhydrous ether reforms the hydrochloride salt, crucial for stability during storage.
Cyclization and Heterocycle Formation
The amine group participates in cyclization reactions to form fused heterocycles:
-
Reaction with α-bromoketones :
Reacting with phenacyl bromides in ethanol under reflux forms imidazothiazole derivatives via intermediate iminothiadiazole formation .
Mechanism :
-
Nucleophilic attack by the thiazole amine on the α-carbon of the bromoketone.
-
Elimination of HBr to form an iminothiadiazole intermediate.
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Cyclodehydration to yield a benzoimidazothiazole derivative .
| Substrate | Product | Key Spectral Data |
|---|---|---|
| 2-Bromo-1-(4-methylthiazol-5-yl)ethan-1-one | Benzoimidazothiazole | ¹H NMR: δ 8.76 (s, imidazole-H) |
Electrophilic Substitution at the Thiadiazole Ring
-
Nitration :
Directed nitration at position 4 occurs under mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro-substituted derivatives . -
Chlorination :
Reaction with Cl₂ in CCl₄ introduces chlorine at position 6 of the thiadiazole ring .
Oxidation and Reductive Transformations
-
Oxidation :
Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to a sulfoxide, though this reaction requires precise control to avoid over-oxidation . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering the electronic properties of the molecule .
Stability and Degradation
Scientific Research Applications
Chemistry
Building Block for Synthesis
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride serves as an important building block in the synthesis of more complex molecules. It can be utilized in the development of organic semiconductors and fluorescent dyes due to its unique electronic properties.
| Application | Description |
|---|---|
| Organic Synthesis | Used to create advanced materials |
| Fluorescent Dyes | Important for optical applications |
Biology
Biological Activities
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that it can inhibit the growth of various pathogens.
| Activity Type | Target Organisms |
|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli |
| Antifungal | Aspergillus niger |
| Anticancer | Human breast cancer cells (MCF7) |
Mechanism of Action
The compound's mechanism involves static quenching processes that enhance its sensitivity in detecting pollutants like persistent organic pollutants (POPs).
Medicine
Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound in drug development targeting specific diseases. Its electron-deficient nature makes it an attractive candidate for creating novel therapeutic agents.
Study 1: Antimicrobial Activity Evaluation
A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiadiazole derivatives for their antimicrobial activities. The results indicated that derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Study 2: Fluorescent Nanosheets Development
Another significant application involves the incorporation of this compound into fluorescent ultrathin covalent triazine framework nanosheets (f-CTF). The resulting materials exhibited high sensitivity and selectivity for detecting persistent organic pollutants (POPs), showcasing its potential in environmental monitoring.
Mechanism of Action
The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical differences between 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride and selected analogs:
*†Estimated based on molecular formula (C₉H₆ClN₃S₂·HCl).
*Synthesis inferred from analogous methods in .
Key Observations:
- Chlorine Position : Unlike 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine, where chlorine is at the 5-position, the target compound may feature variable halogen placement depending on synthetic pathways, affecting reactivity and intermolecular interactions .
- Pharmacological Relevance : The association with Tizanidine impurities underscores its importance in quality control, whereas analogs like 1,3,4-thiadiazole derivatives are explored for antimicrobial properties .
Biological Activity
4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzothiadiazole and a thiazole ring, contributing to its reactivity and biological properties. The molecular formula is with a molecular weight of 347.8 g/mol .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. It has been shown to possess significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.012 μg/mL | |
| This compound | Escherichia coli | 0.015 μg/mL | |
| This compound | Aspergillus niger | 32 μg/mL |
The compound exhibited stronger antibacterial potency compared to reference drugs like ampicillin and streptomycin. Its selectivity towards bacterial topoisomerases without affecting human topoisomerase II highlights its potential as a therapeutic agent with reduced toxicity .
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines while exhibiting low toxicity to normal cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human liver cancer cell lines (HepG2). The results demonstrated:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was found to be 25 μM.
- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Topoisomerase Inhibition : It selectively inhibits bacterial topoisomerases (GyrB and ParE), crucial for DNA replication in bacteria .
- Fluorescent Properties : Its electron-deficient nature allows it to be used in fluorescent nanosheet applications for detecting environmental pollutants.
- Cellular Effects : The compound's structural features lead to significant effects on cellular processes, including cell cycle arrest and apoptosis induction in cancer cells .
Q & A
Q. What are the standard synthetic routes for 4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, thiourea intermediates can be synthesized by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours . Subsequent cyclization with formaldehyde and HCl at 90–95°C yields oxadiazinane or triazinane derivatives. Intermediates are characterized via / NMR, mass spectrometry, and TLC monitoring to confirm purity and structure .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
Key techniques include:
- NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiadiazole).
- NMR : Confirms carbon frameworks (e.g., thiazole carbons at δ 150–160 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks).
- IR spectroscopy : Detects functional groups (e.g., C=S stretches at 1200–1250 cm) .
Q. What are the primary applications of this compound in medicinal chemistry?
The benzo[c][1,2,5]thiadiazole core is explored for anticancer and antimicrobial activities due to its ability to inhibit enzymes (e.g., kinases) and disrupt cellular pathways. Derivatives show cytotoxicity in vitro (e.g., IC values <10 µM in cancer cell lines) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of thiourea intermediates?
Optimization strategies include:
- Solvent selection : DMF enhances solubility of aromatic amines and isothiocyanates .
- Temperature control : Reflux at 100–110°C minimizes side reactions.
- Catalyst use : Acidic conditions (e.g., HCl) accelerate cyclization steps.
- Purification methods : Recrystallization from ethanol improves purity (yields up to 79% reported) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Substituents on the aryl group (e.g., electron-withdrawing Cl or NO) enhance bioactivity by increasing electrophilicity and target binding. For example:
Q. How can researchers resolve contradictions in reported biological data for this compound class?
Contradictions (e.g., varying IC values) arise from differences in:
Q. What computational methods are used to predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
